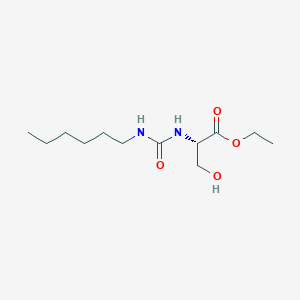

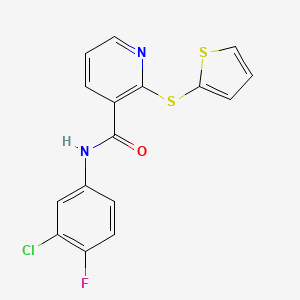

![molecular formula C28H26N2O7 B2485892 ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005038-54-9](/img/structure/B2485892.png)

ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex heteroarotinoids and related compounds involves multi-step procedures that are highly specific to the desired final structure. For example, Sunthankar, Berlin, and Nelson (1990) describe a detailed synthesis procedure for a related heteroarotinoid, emphasizing the importance of specific reagents and conditions to achieve the desired product. This process highlights the intricate steps required to synthesize complex molecules, including ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate, showcasing the need for precision in organic synthesis (Sunthankar, Berlin, & Nelson, 1990).

Molecular Structure Analysis

The molecular structure and conformation of complex organic compounds can be elucidated through spectroscopic and theoretical studies, as demonstrated by İ. Koca and colleagues (2014). Their work on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides insight into the importance of spectroscopic methods (IR, NMR) and theoretical calculations (DFT) in understanding the molecular structure of complex compounds (İ. Koca et al., 2014).

Chemical Reactions and Properties

The reactivity and functional transformation of specific groups within a molecule can lead to the synthesis of potential metabolites and derivatives, offering insights into the chemical properties of the compound. Sunthankar et al. (1993) discuss the synthesis of potential metabolites of a related compound, highlighting the development of stereospecific oxidizing reagents and conditions for these transformations (Sunthankar et al., 1993).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the behavior of a compound under various conditions. Huang et al. (2021) provide an example of analyzing the crystal structure and conformational aspects of boric acid ester intermediates, demonstrating techniques like X-ray diffraction and DFT calculations that can be applied to the analysis of ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate (Huang et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties involves exploring the reactivity, stability, and interaction of the compound with different reagents. The work of Ishiguro et al. (2003) on a novel anti-juvenile hormone agent provides an example of how specific functional groups contribute to the biological activity of a compound, which can be relevant for the study of ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate's chemical properties (Ishiguro et al., 2003).

Wissenschaftliche Forschungsanwendungen

Novel Fluorescent Probes for Carbon Dioxide Detection

The synthesis and application of novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, including compounds with tertiary amine moieties, exhibit aggregation-enhanced emission (AEE) features for the detection of low levels of carbon dioxide. These probes offer a selective, fast, and iterative response, with significant fluorescence decrease upon exposure to CO2, highlighting their potential for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).

Bridged 3-Benzazepine Derivatives Synthesis

Research into the synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate explores their potential as conformationally restricted dopamine analogues. This work contributes to the development of novel pharmacological agents by providing a synthetic pathway for these complex structures (Gentles et al., 1991).

Electropolymerization Studies

Investigations into the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, leading to the synthesis of electropolymerizable compounds, highlight the potential for developing polymer films stable to repetitive cycling. This research opens avenues for creating materials with specific electronic properties (Lengkeek et al., 2010).

Synthesis of Pyrrolo[3,2-D]Isoxazoles

The reaction of 1H-pyrrol-2,3-diones with nitrones, yielding substituted pyrrolo[3,2-d]isoxazoles, demonstrates a method for synthesizing compounds that could have significant applications in medicinal chemistry and materials science (Moroz et al., 2018).

Anti-Juvenile Hormone Agents

Research on ethyl 4-(2-aryloxyhexyloxy)benzoates and their ability to induce precocious metamorphosis in larvae of the silkworm provides insights into the development of novel anti-juvenile hormone agents. These findings could have implications for pest control strategies and understanding hormone regulation in insects (Furuta et al., 2006).

Wirkmechanismus

Target of Action

The primary targets of Oprea1_687321 are currently unknown. The compound is a new derivative belonging to the “heterostilbene” class

Mode of Action

It has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Eigenschaften

IUPAC Name |

ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O7/c1-4-36-28(33)17-10-12-18(13-11-17)29-26(31)23-24(21-15-14-20(34-2)16-22(21)35-3)30(37-25(23)27(29)32)19-8-6-5-7-9-19/h5-16,23-25H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIWAIRPVICZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

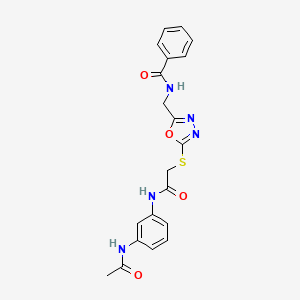

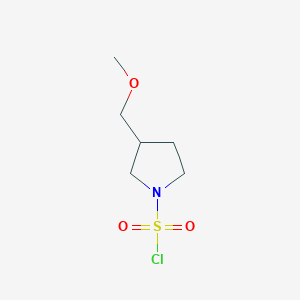

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

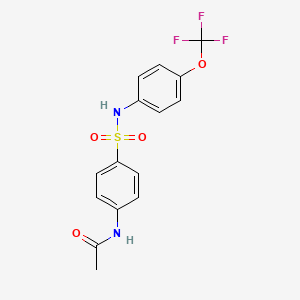

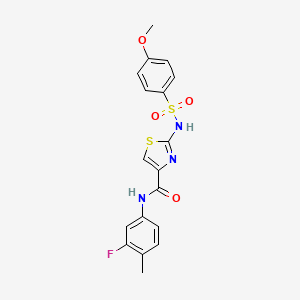

![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

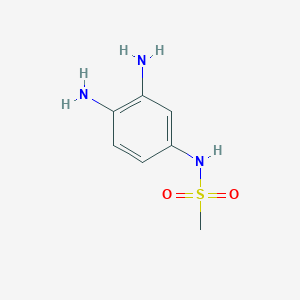

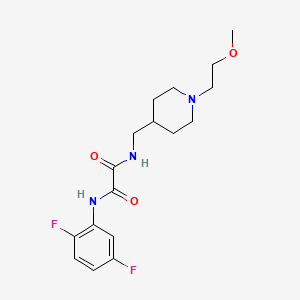

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)